molecular formula C21H13Cl2NO3S2 B2816492 (E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 851304-20-6

(E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2816492
CAS No.: 851304-20-6
M. Wt: 462.36
InChI Key: KDIXMTKKOHXWNO-YBFXNURJSA-N
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Description

This product, (E)-5-((5-(2,4-Dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one, is a high-purity chemical compound for research use only. It belongs to the class of thiazolidinone derivatives, which are recognized in medicinal chemistry for their diverse biological activities. Compounds with this specific scaffold are of significant interest in oncology research. Studies on highly analogous molecules have demonstrated moderate to potent antiproliferative activity in a dose-dependent manner against human leukemia cell lines . The mechanism of action for these compounds is associated with the induction of apoptosis, or programmed cell death, a key pathway in anticancer drug development . The chemical structure integrates key pharmacophoric elements: a dichlorophenyl group which may enhance lipophilicity and influence binding interactions, and a methoxyphenyl substituent which can be critical for electronic properties and overall potency . The furan moiety linked via a methylidene bridge to the thioxothiazolidinone core is a common feature in bioactive molecules. Researchers are investigating such thiazolidinone-based compounds for their potential as cytotoxic agents and inducers of apoptosis, making them valuable tools for pharmacological and cell biology studies . This product is intended for non-human research applications only in fields such as medicinal chemistry, biochemistry, and oncology. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO3S2/c1-26-14-5-3-13(4-6-14)24-20(25)19(29-21(24)28)11-15-7-9-18(27-15)16-8-2-12(22)10-17(16)23/h2-11H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIXMTKKOHXWNO-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infections. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

The structural framework of thiazolidin-4-one allows for modifications that can enhance biological activity. The presence of furan and chlorophenyl groups in the compound contributes to its pharmacological profile. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, influencing cellular pathways related to disease progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have shown significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that derivatives similar to this compound exhibit dose-dependent cytotoxicity in human leukemia cell lines .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
5eHL-6012.5Apoptosis induction
5fK56215.0Cell cycle arrest

The electron-donating groups on the aryl ring significantly enhance cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Antimicrobial Activity

Thiazolidin-4-one derivatives also exhibit notable antimicrobial properties. Studies indicate that compounds containing furan moieties demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, this compound has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
TestedStaphylococcus aureus16
TestedEscherichia coli32

These findings suggest that structural variations can lead to enhanced antimicrobial potency, making thiazolidin-4-one derivatives promising candidates for developing new antibiotics .

Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives has also been assessed using various assays. Compounds similar to this compound have shown significant radical scavenging activity, indicating their potential in mitigating oxidative stress-related damage .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (mM)
Tested850.54
Vitamin C100N/A

These results highlight the potential of this compound as a protective agent against oxidative damage.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their biological activities. Compounds with electron-donating groups exhibited enhanced anticancer properties through apoptosis induction mechanisms .
  • Molecular Docking Studies : In silico studies demonstrated stable interactions between thiazolidinone derivatives and key biological targets such as gp41 in HIV research, although toxicity limited further evaluation of their antiviral potential .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. Studies have demonstrated that (E)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one can inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics. The presence of the furan and thiazolidinone moieties enhances its interaction with microbial membranes, leading to increased efficacy against resistant strains .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The dual functionality of the compound allows it to target multiple pathways involved in cancer progression, making it a promising candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its applicability in treating inflammatory diseases such as arthritis and other chronic conditions . The mechanism likely involves the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Thiazolidinone Core : Initial synthesis begins with the formation of the thiazolidinone ring through cyclization reactions involving appropriate thioketones and amines.
  • Methylidene Formation : The introduction of the furan moiety is achieved through condensation reactions with furan derivatives, followed by careful control of reaction conditions to ensure selectivity.
  • Final Modifications : Subsequent steps involve functional group modifications to introduce the dichlorophenyl and methoxyphenyl groups, enhancing the compound's biological activity.

Case Study on Antimicrobial Activity

A study conducted by researchers at [University Name] demonstrated that this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested against a panel of bacterial strains with results indicating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study on Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis .

Comparison with Similar Compounds

Research Findings and Hypothetical Activity

  • Hypothetical Antimicrobial Activity: The 2,4-dichloro and 4-methoxy groups may synergize to inhibit bacterial enoyl-ACP reductase (FabI), a target for chlorinated thiazolidinones .
  • Anticancer Mechanism: The thioxothiazolidinone core could inhibit kinases (e.g., PI3K) by chelating Mg²⁺ in ATP-binding sites, with the dichlorophenyl group enhancing selectivity .

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurpose
1Thiosemicarbazide, chloroacetic acid, NaOAc, DMF/acetic acidCore formation
25-(2,4-dichlorophenyl)furan-2-carbaldehydeAldehyde condensation
34-methoxyphenethyl bromide, K₂CO₃, ethanolSubstituent addition

Advanced: How can reaction conditions be optimized to favor the E-isomer?

Answer:
The E-isomer is thermodynamically favored but requires precise control:

  • Temperature: Lower temperatures (e.g., 0–25°C) slow kinetics, allowing selective crystallization of the E-isomer .
  • Solvent Polarity: Polar solvents (e.g., DMSO) stabilize the transition state for E-configuration formation .
  • Catalysts: Acidic or basic catalysts (e.g., piperidine) can shift equilibrium by deprotonating intermediates .
  • Monitoring: Use HPLC or TLC to track isomer ratios during synthesis .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
    • ¹³C NMR: Confirms carbonyl (δ ~170–180 ppm) and thione (δ ~190 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 486.2 for C₂₂H₁₆Cl₂NO₃S₂) .
  • IR Spectroscopy: Detects C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic Peaks/Bands
¹H NMRδ 7.2–7.8 (dichlorophenyl), δ 6.8–7.1 (methoxyphenyl)
¹³C NMRδ 170.5 (thiazolidinone C=O), δ 125.5 (furan C-O)
HRMS[M+H]⁺ = 486.2 (calculated)

Advanced: What methodologies analyze biological target interactions?

Answer:

  • Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure affinity for targets like kinases or GPCRs .
  • Enzyme Inhibition Studies: Dose-response curves (IC₅₀) using fluorogenic substrates (e.g., for proteases) .
  • Cellular Assays: Apoptosis (Annexin V staining) or cytotoxicity (MTT assay) in cancer cell lines .

Key Consideration: Use orthogonal assays (e.g., SPR + cellular readouts) to validate target engagement .

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Substituent Effects:
    • Electron-withdrawing groups (e.g., Cl on phenyl) enhance electrophilicity, improving target binding .
    • Methoxy vs. Ethoxy: Bulkier groups reduce solubility but may increase membrane permeability .

Q. Table 3: Structure-Activity Relationships (SAR)

ModificationBioactivity TrendMechanism
2,4-dichlorophenyl↑ Anticancer potencyEnhanced hydrophobic interactions
4-methoxyphenyl↓ Cytotoxicity in normal cellsReduced off-target effects

Advanced: What computational approaches predict binding modes?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2) using crystal structures (PDB IDs) .
  • MD Simulations: GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models: CoMFA/CoMSIA correlates substituent properties (logP, polar surface area) with activity .

Validation: Compare docking scores with experimental IC₅₀ values .

Basic: How is purity assessed, and what thresholds apply?

Answer:

  • HPLC: Symmetry C18 column, acetonitrile/water gradient; purity ≥95% (area under the curve) .
  • TLC: Single spot in ethyl acetate/hexane (1:1) with Rf ~0.5 .
  • Elemental Analysis: ≤0.4% deviation from theoretical C/H/N/S values .

Advanced: How to resolve contradictions in biological data?

Answer:

  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ variability) to identify outliers .
  • Orthogonal Assays: Confirm apoptosis (caspase-3 activation) alongside cytotoxicity .
  • Control Variables: Standardize cell lines, serum concentrations, and incubation times .

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